N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
“N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” (MCBTS) is a sulfonamide compound. It is used in various scientific experiments due to its unique chemical properties. The benzo[c][1,2,5]thiadiazole motif, which is part of this compound, has been extensively researched for use in photovoltaics or as fluorescent sensors .
Scientific Research Applications
Inhibition of Carbonic Anhydrases
A study by Cakir et al. (2004) explored the inhibition effects of new sulfonamide inhibitors on human carbonic anhydrase I and II, purified by affinity chromatography. This research underscores the potential of sulfonamides, including derivatives similar to N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, in targeting carbonic anhydrases, enzymes critical in many physiological processes (Cakir, Uğraş, Ozensoy, Sinan, & Arslan, 2004).
Antimicrobial and Antifungal Properties
Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, highlighted their significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. This study by Kobzar, Sych, and Perekhoda (2019) indicates the compound's utility in developing new antimicrobial and antifungal agents (Kobzar, Sych, & Perekhoda, 2019).
Anticonvulsant Activities
Another aspect of sulfonamide research includes the investigation of their anticonvulsant properties. Masereel, Rolin, Abbate, Scozzafava, and Supuran (2002) synthesized aromatic/heterocyclic sulfonamides incorporating valproyl moieties, aiming to combine the antiepileptic effects of valproic acid and sulfonamide. Some derivatives exhibited high inhibitory potency against carbonic anhydrase isozymes involved in neurological processes, suggesting potential as antiepileptic drugs (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-9-5-2-3-6-10(9)16-20(17,18)12-8-4-7-11-13(12)15-19-14-11/h4,7-10,16H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCMBSDQOBENTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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